molecular formula C22H13BrFN3O B2589782 (Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline CAS No. 313954-99-3

(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline

Cat. No.: B2589782
CAS No.: 313954-99-3
M. Wt: 434.268
InChI Key: TZXKGBDFDBDPOS-LVWGJNHUSA-N
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Description

The compound “(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound has been identified as a potential inhibitor of Arginine Methyltransferase 5 (PRMT5), a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . Another synthetic method to access polycyclic aromatic hydrocarbons of imidazo[1,2-a]chromeno[3,4-c]pyridine was reported, which involved palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes using benzimidazole as a directing group .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of compounds including benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones were synthesized, showing antimicrobial and antioxidant activities. This research suggests potential for these compounds in developing new therapeutic agents (Ravindernath, Reddy, & Sunil, 2013).

Chemical Sensing Applications

  • Coumarin benzothiazole derivatives, which are structurally similar, have been used as chemosensors for cyanide anions. These compounds exhibit significant changes in color and fluorescence upon interaction with cyanide, indicating their utility in chemical detection (Wang et al., 2015).

Nonlinear Optical Properties

  • Novel derivatives of 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one show excellent nonlinear optical properties. These findings highlight the potential of similar compounds in optical applications like switching and waveguides (García et al., 2016).

Anticancer Activity

  • A series of coumarin-benzimidazole hybrids exhibited significant anticancer activities against leukemia, colon cancer, and breast cancer cell lines. This research underscores the potential of these compounds in cancer therapy (Paul, Bindal, & Luxami, 2013).

Bio-Imaging and Fluorescent Probes

  • Zn-Nd complexes assembled from benzimidazole-based ligands exhibit near-infrared luminescence, making them suitable for bio-imaging applications. These compounds' luminescent properties can be utilized in medical imaging and tumor detection (Zou et al., 2012).

Mitochondria-Targeting Antitumor Agents

  • Benzopyran-platinum complexes designed for targeting mitochondria showed significant cytotoxic activity against cancer cells, especially cisplatin-resistant tumor cells. These compounds represent a promising direction for developing new cancer therapies (Liu et al., 2020).

Mechanism of Action

The compound has been identified as a potential inhibitor of PRMT5 . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues, which has been validated as an effective therapeutic target for cancer .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-bromo-N-(4-fluorophenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3O/c23-14-5-10-20-13(11-14)12-17(21-26-18-3-1-2-4-19(18)27-21)22(28-20)25-16-8-6-15(24)7-9-16/h1-12H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKGBDFDBDPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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